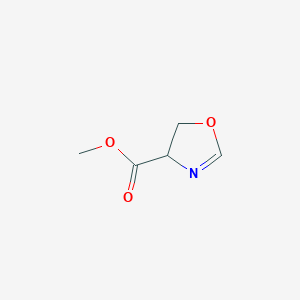

4,5-Dihydro-oxazole-4-carboxylic acid methyl ester

説明

This compound belongs to the oxazole family and contains both an oxazole ring and a carboxylic acid ester group. Oxazoles are important scaffolds found in various natural products and synthetic molecules .

Synthesis Analysis

The synthesis of oxazolines and their subsequent oxidation to oxazoles has been studied. Oxazolines can be prepared stereospecifically from β-hydroxy amides using reagents like Deoxo-Fluor®. The corresponding oxazoles can then be obtained via oxidation using manganese dioxide. This flow-based approach improves safety and provides pure products without additional purification .

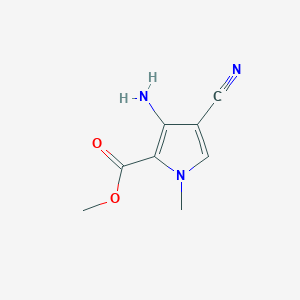

Molecular Structure Analysis

The molecular structure of 4,5-Dihydro-oxazole-4-carboxylic acid methyl ester consists of a five-membered oxazole ring fused with a phenyl group. The methyl ester at the 4-position of the oxazole contributes to its overall stability and reactivity .

Chemical Reactions Analysis

The oxidative aromatization of oxazolines to oxazoles typically involves reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane. Other successful reagents include NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, and O2 gas. Manganese dioxide (MnO2) has also been used for the synthesis of oxazoles in flow processes .

科学的研究の応用

Synthesis of Blood Platelet Aggregation Inhibitors

Researchers synthesized methyl 5-substituted oxazole-4-carboxylates, converted them into carboxylic acids and carboxamides, and evaluated their inhibitory activity on blood platelet aggregation. Some compounds demonstrated activity comparable to aspirin, with 5-(3, 4, 5-trimethoxyphenyl) oxazole-4-carboxamide showing significant ex vivo activity (Ozaki et al., 1983).

Development of Functional Derivatives

A study focused on synthesizing methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives. These were used for further transformations, such as introducing highly basic aliphatic amines into the oxazole structure (Prokopenko et al., 2010).

Study of Fluorescent Probes

Researchers prepared 2,5-disubstituted oxazole-4-carboxylates from methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives. These oxazoles, with high fluorescence quantum yields and moderate solvent sensitivity, were proposed as candidates for fluorescent probes (Ferreira et al., 2010).

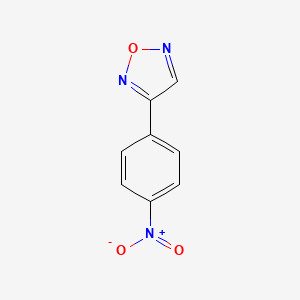

Oxazole Ring Opening Studies

A study investigated the reaction of 2-alkyl- or 2-aryl-substituted 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene, resulting in the opening of the oxazole ring. This provided insights into zwitterionic mechanisms based on solvent effects (Ibata et al., 1992).

Domino Isoxazole-Isomerization

The first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization was reported. This study explored the mechanism of isomerization and its dependence on substituents and reaction conditions, contributing to the understanding of isoxazole chemistry (Serebryannikova et al., 2019).

特性

IUPAC Name |

methyl 4,5-dihydro-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-8-5(7)4-2-9-3-6-4/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCWTHZNQPICAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydro-oxazole-4-carboxylic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

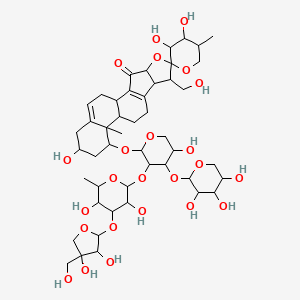

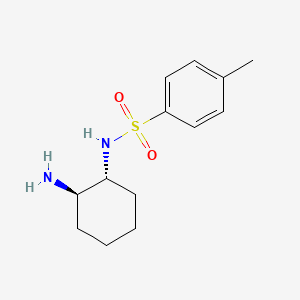

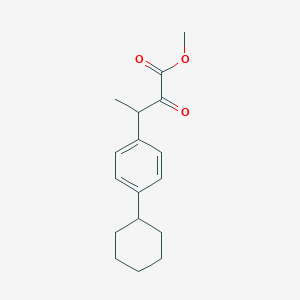

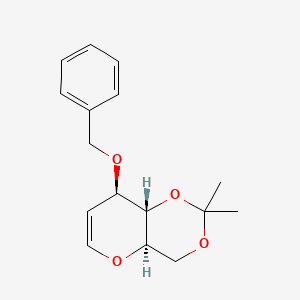

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B3273451.png)

![N2,N2-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B3273457.png)